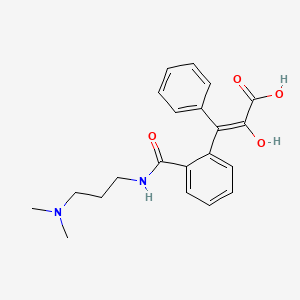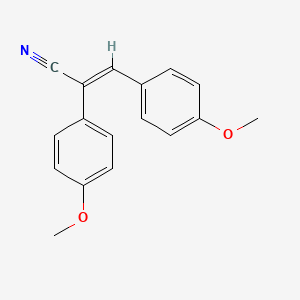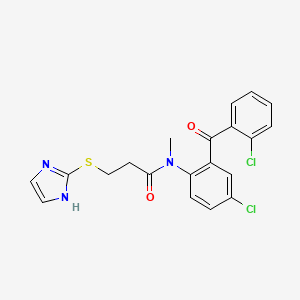
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl-: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propanamide backbone, chlorobenzoyl and imidazolylthio substituents, and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Coupling with 4-Chloroaniline: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amide.
Introduction of the Imidazolylthio Group: The intermediate is further reacted with 2-mercaptoimidazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the imidazolylthio group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its imidazolylthio group is particularly interesting for binding studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. The presence of the imidazolylthio group suggests possible antifungal or antimicrobial activity, while the chlorobenzoyl group may contribute to anti-inflammatory effects.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- is likely to involve multiple molecular targets and pathways. The imidazolylthio group may interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzoyl group could modulate the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide, N-(4-chlorophenyl)-: Lacks the imidazolylthio group, making it less versatile in terms of chemical reactivity.
Propanamide, N-(2-chlorobenzoyl)-: Lacks the 4-chloro substituent, which may affect its biological activity.
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-:
Uniqueness
The presence of both the imidazolylthio and chlorobenzoyl groups in Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- makes it unique compared to similar compounds
Eigenschaften
CAS-Nummer |
128433-39-6 |
|---|---|
Molekularformel |
C20H17Cl2N3O2S |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(1H-imidazol-2-ylsulfanyl)-N-methylpropanamide |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-25(18(26)8-11-28-20-23-9-10-24-20)17-7-6-13(21)12-15(17)19(27)14-4-2-3-5-16(14)22/h2-7,9-10,12H,8,11H2,1H3,(H,23,24) |
InChI-Schlüssel |
KXATUSDLHPYZGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CCSC3=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


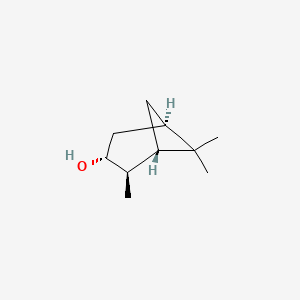

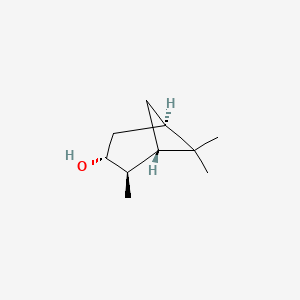

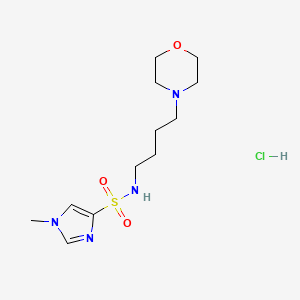
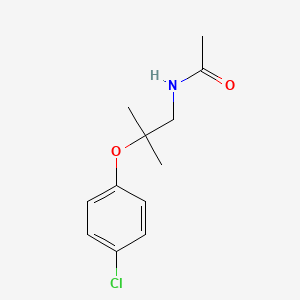
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)

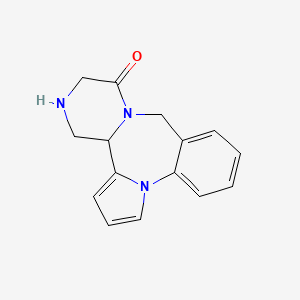

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)

